3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine is a chemical compound classified as a pyrazole derivative. This compound features a tert-butyl group, a pyridin-4-yl moiety, and an amine functional group attached to the pyrazole ring. Pyrazole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anti-cancer properties.
The synthesis of 3-(tert-butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine generally involves:
The synthesis may utilize continuous flow reactors in industrial settings to enhance yield and efficiency compared to traditional batch processes. This method allows for better control over reaction parameters and improved safety profiles.
The molecular structure of 3-(tert-butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine consists of:
The molecular formula is , with a molecular weight of approximately 232.29 g/mol. The compound's structure can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
3-(tert-butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine can participate in several chemical reactions:
For these reactions:
The mechanism of action for 3-(tert-butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interactions with specific molecular targets such as enzymes or receptors:
The compound is typically a solid at room temperature, with melting points varying based on purity and synthesis methods. Its solubility profile indicates that it is soluble in organic solvents but may have limited solubility in water.
Key chemical properties include:
Characterization techniques such as Infrared Spectroscopy (IR), NMR, and UV-visible spectroscopy provide insights into its functional groups and molecular interactions .
3-(tert-butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:
This compound's diverse applications highlight its importance in both academic research and industrial chemistry, making it a subject of ongoing study in various fields.
3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS: 884340-12-9) exemplifies a strategically designed N-heterocyclic scaffold combining pyrazole and pyridine rings with a critical amine functionality at C5. Its molecular formula (C₁₂H₁₆N₄; MW: 216.28 g/mol) features three key structural domains:
Table 1: Key Molecular Descriptors of 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine
Property | Value | Method/Note |
---|---|---|
Molecular Formula | C₁₂H₁₆N₄ | Confirmed via HRMS [2] |
Molecular Weight | 216.28 g/mol | Calculated exactly |
SMILES | CC(C)(C)C1=CC(N)=NN1C2=CC=NC=C2 | Canonical representation [6] |
Hydrogen Bond Acceptors | 4 | Pyridine N, pyrazole N, amine N |
Hydrogen Bond Donors | 1 | Primary amine (-NH₂) |
Predicted Boiling Point | 385.2 ± 37.0 °C | Computational estimate [1] |
Predicted Density | 1.14 ± 0.1 g/cm³ | Computational estimate [1] |
The molecule’s conformational flexibility is constrained by the direct pyrazole-pyridine linkage, promoting a coplanar orientation that optimizes target binding. NMR analyses of analogs reveal distinct chemical shifts for the pyrazole H4 proton (δ ~5.7–6.0 ppm), confirming electron delocalization across the system [2] [3].
This scaffold demonstrates pronounced affinity for kinase ATP-binding sites due to its ability to mimic purine interactions:
Table 2: Kinase Targets of Pyridinylpyrazole-Based Analogues
Biological Target | Compound Example | Reported Activity | Therapeutic Area |
---|---|---|---|
PDGFRβ | Pyrazole-sulfonamide hybrids [2] | IC₅₀ < 1 μM | Solid tumors, angiogenesis |
BRAF V600E | Encorafenib [2] | Approved inhibitor | Melanoma, colorectal cancer |
COX-2 | Celecoxib [2] | Approved anti-inflammatory | Inflammation, pain |
FLT3 | Pyrazolylurea derivatives [8] | Submicromolar inhibition | Acute myeloid leukemia |
Synthetic modifications at the C5-amine position generate diverse pharmacophores: Sulfonylation (e.g., N-tosyl derivatives) enhances kinase selectivity, while reductive amination introduces solubilizing groups (e.g., 4-methoxybenzyl) without compromising target engagement [2] [3] [5]. These strategies underscore the scaffold’s role in addressing kinase plasticity and resistance mutations.
The pyrazolylamine scaffold emerged prominently in the early 2000s, with 884340-12-9 first documented in chemical databases circa 2007. Its development parallels key milestones:
Table 3: Evolution of Pyrazolylamine-Based Drug Candidates
Time Period | Therapeutic Focus | Key Compound Examples | Structural Innovations |
---|---|---|---|
1995–2005 | Inflammation | Celecoxib, Deracoxib | Aryl sulfonamide at C1/C5 |
2005–2015 | Infectious Diseases | Sulfaphenazole | Heteroaryl sulfonamide |
2015–Present | Oncology Kinase Targets | Encorafenib, Pyrazolo-sulfonamides [2] | tert-Butyl at C3; Pyridinyl at N1 |
2020–Present | Targeted Cancer Therapy | Prodrugs with hydroxymethyl linkers [8] | Bioconjugatable handles at C4 position |
The scaffold’s versatility is further evidenced by its synthesis from accessible building blocks: 4-Hydrazinylpyridine and pivaloylacetonitrile undergo acid-catalyzed cyclization, enabling large-scale production (>88% yield) for high-throughput screening campaigns [1] [6].
Current research prioritizes four objectives to exploit this scaffold’s full potential:
These objectives underscore the scaffold’s centrality in developing next-generation targeted therapies, particularly for oncology indications where kinase polypharmacology is advantageous.
Table 4: Core Research Objectives and Experimental Strategies
Research Objective | Experimental Strategy | Expected Outcome |
---|---|---|
Enhance kinase selectivity profiles | Structure-based design of C5-sulfonamides | >50-fold selectivity for PDGFR vs. ABL |
Overcome solubility limitations | Synthesis of lysine prodrugs at C5-amine | Aqueous solubility ≥5 mg/mL at pH 7.4 |
Enable polypharmacological targeting | Huisgen cycloaddition to append azide-functionalized warheads | Dual PDGFR/HDAC inhibitors (IC₅₀ < 100 nM) |
Expand synthetic diversification | Pd-catalyzed C–H iodination at pyrazole C4 | Library of >50 analogs for SAR exploration |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4